molecular formula C24H28N2O5S B2822446 2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide CAS No. 941997-36-0

2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Cat. No. B2822446
M. Wt: 456.56
InChI Key: RRVUAIGNRUAVTA-UHFFFAOYSA-N
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Description

“2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide” is an organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The compound also contains a morpholino group and a naphthalene ring, both of which can contribute to its chemical and biological properties.

Scientific Research Applications

  • Synthesis and Heterocyclization :

    • The compound is used in chemical synthesis, particularly in reactions involving heterocyclization. For example, the reaction of similar naphthalene derivatives with dibromopropane leads to N,N'-heterocyclization products. This type of reaction is valuable for creating complex molecular structures, which can be useful in various chemical and pharmaceutical applications (Ozeryanskii et al., 2020).
  • Protein Kinase Inhibition :

    • Certain naphthalenesulfonamide compounds have been shown to inhibit protein kinases. This property is significant for drug development, especially in cancer therapy, as protein kinases play a crucial role in cell signaling and are targets for cancer treatment (Hidaka et al., 1984).
  • Antioxidant and Enzyme Inhibition :

    • Benzenesulfonamides with morpholine and other structures have been studied for their antioxidant properties and as inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's, making these compounds potentially useful in treating these conditions (Lolak et al., 2020).
  • Enhancement of Activity in Endothelin Antagonists :

    • Modifications in similar sulfonamide structures, like replacing certain groups with bromine or chlorine, have been found to significantly increase binding affinity in endothelin antagonists. This enhancement is crucial in developing drugs targeting cardiovascular diseases, as endothelin plays a significant role in vasoconstriction (Chan et al., 1996).
  • Antibacterial Properties :

    • N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, which share structural similarities, have been identified as potent antibacterial agents. This discovery opens up potential applications in developing new antibiotics or antibacterial treatments (Abbasi et al., 2015).
  • Anticancer Applications :

    • Naphthalimide derivatives, closely related to the compound , have shown potent antitumor activity. These compounds are being investigated for their ability to treat various forms of cancer, highlighting the potential of naphthalene derivatives in oncology (Van Quaquebeke et al., 2007).
  • Cognitive Enhancement and Antihypoxic Activities :

    • Studies on 2-(2-aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes, which include naphthalene, have revealed significant antiamnestic (memory enhancing) and antihypoxic (preventing damage due to lack of oxygen) activities. These findings suggest potential applications in treating cognitive disorders and conditions associated with hypoxia (Ono et al., 1995).

properties

IUPAC Name

2,5-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5S/c1-29-19-10-11-23(30-2)24(16-19)32(27,28)25-17-22(26-12-14-31-15-13-26)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16,22,25H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVUAIGNRUAVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

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